molecular formula C17H17ClFN3O B2624906 8-(2-chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2310226-02-7

8-(2-chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2624906
CAS No.: 2310226-02-7
M. Wt: 333.79
InChI Key: MRNUYBNKRJAYDX-UHFFFAOYSA-N
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Description

8-(2-chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of both imidazole and azabicyclo[3.2.1]octane moieties in its structure makes it an interesting subject for chemical research.

Preparation Methods

The synthesis of 8-(2-chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step reactions. The synthetic route often starts with the preparation of the imidazole derivative, followed by the introduction of the azabicyclo[3.2.1]octane moiety. The final step usually involves the acylation with 2-chloro-4-fluorobenzoyl chloride under controlled conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.

    Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of palladium catalysts

Scientific Research Applications

8-(2-chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the azabicyclo[3.2.1]octane moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and azabicyclo[3.2.1]octane analogs. Compared to these compounds, 8-(2-chloro-4-fluorobenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to the presence of both functional groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O/c18-16-7-11(19)1-4-15(16)17(23)22-12-2-3-13(22)9-14(8-12)21-6-5-20-10-21/h1,4-7,10,12-14H,2-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNUYBNKRJAYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=C(C=C(C=C3)F)Cl)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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